molecular formula C16H23N3O2 B14600272 2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole CAS No. 58522-56-8

2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole

Cat. No.: B14600272
CAS No.: 58522-56-8
M. Wt: 289.37 g/mol
InChI Key: GXZWCUQQKWFIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole typically involves the reaction of 2,6-dimethylpiperidine with a suitable indazole precursor. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylpiperidin-1-yl)-5,6-dimethoxy-2H-indazole is unique due to its specific combination of the indazole ring and the 2,6-dimethylpiperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

58522-56-8

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-5,6-dimethoxyindazole

InChI

InChI=1S/C16H23N3O2/c1-11-6-5-7-12(2)19(11)18-10-13-8-15(20-3)16(21-4)9-14(13)17-18/h8-12H,5-7H2,1-4H3

InChI Key

GXZWCUQQKWFIHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1N2C=C3C=C(C(=CC3=N2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.